molecular formula C18H20N2O9 B3318863 Phenobarbital N-?-D-Glucuronide CAS No. 1031858-68-0

Phenobarbital N-?-D-Glucuronide

Cat. No.: B3318863
CAS No.: 1031858-68-0
M. Wt: 408.4 g/mol
InChI Key: QMKGHGCGTFFYNT-OGKJXGCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenobarbital N-β-D-Glucuronide is a metabolite of phenobarbital, a barbiturate used primarily as an anticonvulsant and sedative. This compound is formed through the process of glucuronidation, where phenobarbital is conjugated with glucuronic acid. This process enhances the solubility of phenobarbital, facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenobarbital N-β-D-Glucuronide is synthesized through the enzymatic reaction of phenobarbital with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically occurs in the liver, where UGT enzymes catalyze the transfer of glucuronic acid to phenobarbital .

Industrial Production Methods

Industrial production of Phenobarbital N-β-D-Glucuronide involves the extraction and purification of the compound from biological samples, such as urine or liver tissues, where it is naturally formed. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Phenobarbital N-β-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to phenobarbital. This reaction can occur under acidic or enzymatic conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of Phenobarbital N-β-D-Glucuronide is phenobarbital. Other minor products may include glucuronic acid and its derivatives .

Mechanism of Action

Phenobarbital N-β-D-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of phenobarbital. Phenobarbital acts on gamma-aminobutyric acid (GABA) receptors, enhancing synaptic inhibition and reducing neuronal excitability. This action helps in controlling seizures and providing sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenobarbital N-β-D-Glucuronide is unique due to its enhanced water solubility, which facilitates the excretion of phenobarbital from the body. This property is crucial for the detoxification and elimination of the drug, making it an important metabolite in pharmacokinetics and toxicology studies .

Properties

CAS No.

1031858-68-0

Molecular Formula

C18H20N2O9

Molecular Weight

408.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H20N2O9/c1-2-18(8-6-4-3-5-7-8)15(26)19-17(28)20(16(18)27)13-11(23)9(21)10(22)12(29-13)14(24)25/h3-7,9-13,21-23H,2H2,1H3,(H,24,25)(H,19,26,28)/t9-,10-,11+,12-,13+,18?/m0/s1

InChI Key

QMKGHGCGTFFYNT-OGKJXGCJSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3

Isomeric SMILES

CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenobarbital N-?-D-Glucuronide
Reactant of Route 2
Phenobarbital N-?-D-Glucuronide
Reactant of Route 3
Phenobarbital N-?-D-Glucuronide
Reactant of Route 4
Reactant of Route 4
Phenobarbital N-?-D-Glucuronide
Reactant of Route 5
Phenobarbital N-?-D-Glucuronide
Reactant of Route 6
Phenobarbital N-?-D-Glucuronide

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